5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
Description
This compound features a thiophene core substituted with a cyano group at position 5, a methyl group at position 3, and a phenyl group at position 2. The carboxamide at position 2 is functionalized with an iminomethyl group linked to a 2-fluorobenzyloxy moiety. The structural complexity necessitates precise synthesis and characterization, often involving techniques like IR spectroscopy (e.g., nitrile stretch at ~2200 cm⁻¹) and elemental analysis .
Properties
Molecular Formula |
C21H16FN3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-cyano-N-[(E)-(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H16FN3O2S/c1-14-19(15-7-3-2-4-8-15)18(11-23)28-20(14)21(26)24-13-25-27-12-16-9-5-6-10-17(16)22/h2-10,13H,12H2,1H3,(H,24,25,26) |
InChI Key |
UPMIEWVXRHDSMH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OCC3=CC=CC=C3F |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of substituted thiophene derivatives with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur and triethylamine . This reaction forms the core thiophene structure, which is then further functionalized to introduce the cyano and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent at elevated temperatures, and the use of efficient catalysts are employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium cyanide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core heterocycles, and biological activities. Key distinctions include:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Fluorine vs.
- Sulfamoyl vs. Fluorobenzyl : The sulfamoyl group in introduces polarity and hydrogen-bonding capacity, likely affecting solubility and target binding compared to the hydrophobic fluorobenzyl group.
- Cyano Group: Common across all compounds, the cyano group contributes to electron-withdrawing effects, stabilizing the thiophene core and influencing reactivity .
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